Argiotoxin 636

Catalog No.
S603172
CAS No.
105029-41-2
M.F
C29H52N10O6
M. Wt
636.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Argiotoxin 636

CAS Number

105029-41-2

Product Name

Argiotoxin 636

IUPAC Name

(2S)-N-[5-[3-[3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propylamino]propylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide

Molecular Formula

C29H52N10O6

Molecular Weight

636.8 g/mol

InChI

InChI=1S/C29H52N10O6/c30-22(7-4-15-38-29(32)33)27(44)36-16-6-13-35-12-5-11-34-10-2-1-3-14-37-28(45)23(19-25(31)42)39-26(43)17-20-8-9-21(40)18-24(20)41/h8-9,18,22-23,34-35,40-41H,1-7,10-17,19,30H2,(H2,31,42)(H,36,44)(H,37,45)(H,39,43)(H4,32,33,38)/t22-,23-/m0/s1

InChI Key

FTNICLJXPYLDAH-GOTSBHOMSA-N

SMILES

C1=CC(=C(C=C1O)O)CC(=O)NC(CC(=O)N)C(=O)NCCCCCNCCCNCCCNC(=O)C(CCCN=C(N)N)N

Synonyms

AR-636, AR636, argiotoxin 636, argiotoxin-636, argiotoxin636, ArgTX-636

Canonical SMILES

C1=CC(=C(C=C1O)O)CC(=O)NC(CC(=O)N)C(=O)NCCCCCNCCCNCCCNC(=O)C(CCCN=C(N)N)N

Isomeric SMILES

C1=CC(=C(C=C1O)O)CC(=O)N[C@@H](CC(=O)N)C(=O)NCCCCCNCCCNCCCNC(=O)[C@H](CCCN=C(N)N)N

Description

The exact mass of the compound Argiotoxin 636 is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Supplementary Records. It belongs to the ontological category of N-acyl-amino acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Argiotoxin 636 is a polyamine toxin derived from the venom of the spider Argiope lobata. Its molecular formula is C29H52N10O6C_{29}H_{52}N_{10}O_{6}, with a molecular weight of approximately 636.8 g/mol. This compound is characterized by its complex structure, which includes multiple functional groups such as amines and hydroxyls, contributing to its biological activity as a potent antagonist of ionotropic glutamate receptors, particularly the N-methyl-D-aspartate receptor (NMDA receptor) .

, primarily oxidation, reduction, and substitution. These reactions are crucial for understanding its chemical behavior and potential modifications:

  • Oxidation: This reaction can yield oxidized derivatives of Argiotoxin 636.
  • Reduction: Reduction processes may lead to the formation of different amine derivatives.
  • Substitution: Utilizing various nucleophiles, substitution reactions can produce several analogs .

Common reagents in these reactions include oxidizing agents and reducing agents, which facilitate the transformation of the compound into various derivatives .

Argiotoxin 636 exhibits significant biological activity by antagonizing the actions of glutamate, a key neurotransmitter in the central nervous system. Its primary mechanism involves blocking ion channels associated with NMDA receptors, thereby inhibiting excitatory neurotransmission. This action is particularly relevant in neuropharmacology for potential therapeutic applications:

  • Neuroprotective Effects: It has shown promise in protecting neurons from excitotoxicity, which is linked to various neurodegenerative diseases .
  • Analgesic Properties: Due to its inhibitory effects on glutamate-activated channels, it may also serve as an analgesic .
  • Cosmetic

The synthesis of Argiotoxin 636 has been achieved through conventional solution-phase chemistry. The process typically involves the systematic modification of specific amino acid residues within its structure. Key steps include:

  • Solid-phase synthesis: This method allows for easier purification of highly polar polyamine structures.
  • Purification Techniques: Advanced techniques such as high-performance liquid chromatography (HPLC) are utilized to isolate and purify the synthesized compound .

While industrial production methods are not widely reported, laboratory synthesis can be scaled up if necessary for research purposes .

Argiotoxin 636 has several applications in scientific research, particularly in neuropharmacology:

  • Drug Development: Its unique properties make it a valuable tool for developing novel drugs targeting NMDA receptors.
  • Neurochemical Studies: It serves as a model compound for studying receptor interactions and mechanisms of action related to excitatory neurotransmission .
  • Potential Therapeutics: The compound's ability to modulate glutamate signaling positions it as a candidate for treating conditions like epilepsy and neurodegenerative diseases .

Research has demonstrated that Argiotoxin 636 acts as a fast-binding blocker at NMDA receptors, specifically targeting the GluN1/2A subunit. Its interaction profile reveals:

  • Binding Dynamics: It binds rapidly to the receptor ion channel, indicating potential for acute effects on synaptic transmission.
  • Mutational Analysis: Studies involving mutations in receptor subunits have provided insights into how Argiotoxin 636 interacts with specific sites within the receptor complex .

These interaction studies are critical for understanding how this toxin can be utilized in therapeutic contexts.

Several compounds share structural and functional similarities with Argiotoxin 636. Notable examples include:

Compound NameDescriptionUnique Features
SpermidineA naturally occurring polyamine involved in cellular growth.Less selective than Argiotoxin 636 for NMDA receptors.
SpermineAnother polyamine that plays roles in cellular functions and stabilization of DNA structures.Broader biological roles; not primarily a neurotoxin.
AgmatineA biogenic amine derived from arginine; involved in neurotransmission.Different mechanism of action; less potent at NMDA receptors compared to Argiotoxin 636.

Uniqueness

What distinguishes Argiotoxin 636 from these similar compounds is its high potency and selectivity for NMDA receptors, making it particularly valuable in neuropharmacological research and potential therapeutic applications .

XLogP3

-2.8

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

11

Exact Mass

636.40712942 g/mol

Monoisotopic Mass

636.40712942 g/mol

Heavy Atom Count

45

Other CAS

108687-79-2

Wikipedia

Argiotoxin

Dates

Modify: 2024-02-18

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